LogP Comparison: Enhanced Lipophilicity Over Mono-Nitro O-Aryl Hydroxylamine
O-(4-Chloro-2-nitrophenyl)hydroxylamine exhibits an experimental/computed LogP of 1.50–1.84, which is higher than the LogP of 1.3 reported for the mono-nitro analog O-(4-nitrophenyl)hydroxylamine [1][2]. The addition of the chlorine atom increases the compound's partition coefficient by approximately 0.2–0.5 log units under standard conditions, indicating greater lipophilicity that can influence extraction recovery, chromatographic retention, and passive membrane diffusion .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.50 (ChemScene), 1.84 (Fluorochem), 1.5 (PubChem XLogP3 computed) |
| Comparator Or Baseline | O-(4-Nitrophenyl)hydroxylamine (CAS 33543-55-4): LogP 1.3 (PubChem XLogP3) |
| Quantified Difference | +0.2 to +0.5 log units higher for the target compound |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; vendor experimental values may reflect different measurement techniques. |
Why This Matters
A higher LogP may improve organic-phase extractability and membrane permeability, making this compound preferable for applications requiring cellular uptake or non-polar solvent partitioning.
- [1] PubChem. Compound Summary for CID 13574919: O-(4-Chloro-2-nitrophenyl)hydroxylamine. XLogP3 Value 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/87578-64-1 (accessed 2026-05-02). View Source
- [2] PubChem. Compound Summary for CID 3284509: O-(4-Nitrophenyl)hydroxylamine. XLogP3 Value 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/33543-55-4 (accessed 2026-05-02). View Source
